![molecular formula C19H18N2OS2 B299439 N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B299439.png)
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as DMTA, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been reported to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant enzymes. Furthermore, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress by increasing the activity of antioxidant enzymes. Additionally, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vivo studies have reported that N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide reduces inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. Additionally, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One direction is the development of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide and its potential interactions with other signaling pathways. Furthermore, studies are needed to optimize the synthesis of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide and improve its solubility and bioavailability.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the reaction of 2,3-dimethylaniline with 4-phenyl-2-thiocyanatobenzimidazole in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. The synthesis of N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been reported in several scientific journals, and its purity and yield have been optimized through various methods.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been studied for its potential pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer effects. Several studies have reported that N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has demonstrated anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
Eigenschaften
Produktname |
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
|---|---|
Molekularformel |
C19H18N2OS2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18N2OS2/c1-13-7-6-10-16(14(13)2)20-18(22)12-24-19-21-17(11-23-19)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
XTYNIWYDZBGAKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B299356.png)
![3-methyl-2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B299358.png)
![3-(1-Adamantyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B299359.png)
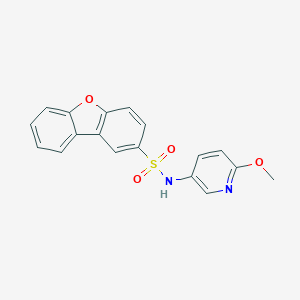
![N-[2-(4-{[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B299361.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylcyclopropanecarboxamide](/img/structure/B299363.png)
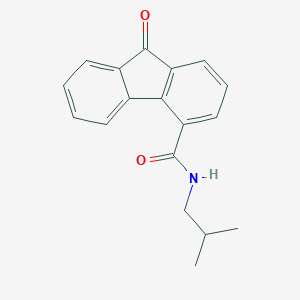
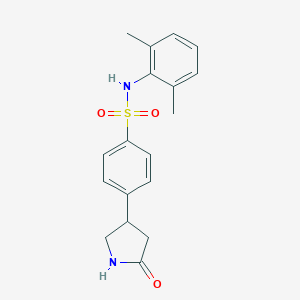
![N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299368.png)
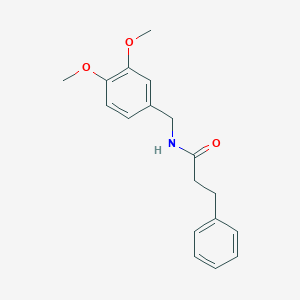
![N-[2-(4-methylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B299371.png)

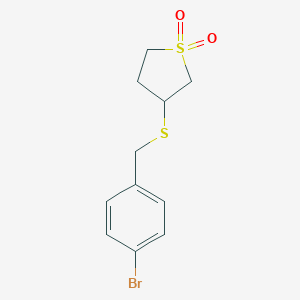
![N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299380.png)